Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine
Description
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine is an alkylamine derivative featuring a benzyl group attached to a propyl chain substituted with a pentafluoroethylsulfanyl (-S-C₂F₅) moiety. This compound belongs to a class of nitrogen-containing alkylating agents, where the pentafluoroethylsulfanyl group introduces strong electron-withdrawing effects and enhanced lipophilicity due to fluorine atoms.
Properties
Molecular Formula |
C12H14F5NS |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
N-benzyl-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H14F5NS/c13-11(14,15)12(16,17)19-8-4-7-18-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2 |
InChI Key |
NMXIUSLANYZQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCSC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination via Imine Intermediate
The most widely documented method involves reductive amination, adapting principles from the patent EP1247799A2. This two-step process begins with the condensation of benzaldehyde (II) with 3-pentafluoroethylsulfanylpropylamine (III) to form an imine intermediate (IV) , followed by catalytic hydrogenation (Scheme 1).
Step 1: Imine Formation
Benzaldehyde reacts with 3-pentafluoroethylsulfanylpropylamine in methanol at 20–30°C under atmospheric pressure. The reaction achieves >90% conversion within 1–2 hours, driven by the nucleophilic attack of the amine on the carbonyl carbon. Water-miscible solvents like methanol facilitate imine formation without requiring azeotropic distillation.
Step 2: Hydrogenation
The imine undergoes hydrogenation using palladium on carbon (Pd/C, 5% loading) under mild hydrogen pressure (0.1–5 bar) at 25°C. This step yields the target amine with 70–85% isolated purity. Catalyst recycling studies indicate negligible loss of activity over three cycles.
Key Reaction Parameters:
| Parameter | Value/Range |
|---|---|
| Solvent | Methanol |
| Temperature (Step 1) | 20–30°C |
| Catalyst (Step 2) | Pd/C (5 wt%) |
| Hydrogen Pressure | 0.1–5 bar |
| Yield | 70–85% |
Nucleophilic Substitution of Benzyl Halides
An alternative route employs benzyl bromide and 3-pentafluoroethylsulfanylpropylamine under basic conditions. This one-pot method proceeds via an SN2 mechanism but faces challenges due to competing elimination reactions.
Procedure
3-Pentafluoroethylsulfanylpropylamine (1.2 equiv) is treated with benzyl bromide (1.0 equiv) in tetrahydrofuran (THF) at 0°C, followed by slow addition of potassium carbonate. After 12 hours at reflux, the product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1). This method achieves moderate yields (55–65%) but requires rigorous exclusion of moisture.
Synthesis of 3-Pentafluoroethylsulfanylpropylamine
The amine precursor is synthesized through thiol-alkylation (Scheme 2):
Step 1: Thiol Formation
3-Bromopropylamine hydrobromide reacts with pentafluoroethyl thiolate (generated from HS-C₂F₅ and NaH) in dimethylformamide (DMF) at 0°C. The reaction completes within 4 hours, yielding 3-pentafluoroethylsulfanylpropylamine hydrobromide (82% yield).
Step 2: Neutralization
The hydrobromide salt is neutralized with aqueous NaOH and extracted into dichloromethane. Rotary evaporation affords the free amine as a colorless liquid (bp 98–100°C at 15 mmHg).
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.72 (quin, J = 6.8 Hz, 2H, CH₂CH₂CH₂), 2.68 (t, J = 6.8 Hz, 2H, SCH₂), 2.82 (t, J = 6.8 Hz, 2H, NH₂CH₂), 1.45 (s, 2H, NH₂).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -80.2 (t, J = 9.1 Hz, 3F, CF₃), -114.6 (m, 2F, CF₂).
Optimization and Challenges
Solvent Effects on Reductive Amination
Comparative studies reveal that methanol outperforms ethanol and acetonitrile in imine stabilization (Table 1). Polar aprotic solvents like DMF reduce hydrogenation efficiency due to catalyst poisoning.
| Solvent | Imine Yield (%) | Hydrogenation Yield (%) |
|---|---|---|
| Methanol | 92 | 85 |
| Ethanol | 88 | 78 |
| DMF | 76 | 52 |
Catalytic Systems
Pd/C exhibits superior activity compared to Pt/C and Raney nickel, attributed to its higher surface area and tolerance to sulfur-containing substrates.
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with various molecular targets. The pentafluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological targets, influencing their activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine and structurally related amines:
*Estimated LogP based on fluorine’s hydrophobicity contribution.
Chemical Reactivity
- ROM-RCM Reactions : Benzyl-substituted amines with bulky or electron-donating groups (e.g., DMB) show higher yields (76–80%) under reflux conditions, while less nucleophilic amines require acidic catalysts . The pentafluoroethylsulfanyl group’s steric and electronic effects could influence similar reactions.
- Lipophilicity: The LogP of N-benzyl-3-phenylpropan-1-amine (3.799) suggests moderate hydrophobicity .
Research Findings and Implications
Substituent Length and Activity : Alkyl chains with 3–6 carbons (e.g., propyl in the target compound) correlate with antitumor efficacy in chloroethyl analogs .
Electron-Withdrawing Effects : The -S-C₂F₅ group may stabilize reactive intermediates in alkylation reactions, akin to the N-oxide in Nitromin (a prodrug of nitrogen mustard) .
Steric and Electronic Tuning : Bulky substituents (e.g., DMB) improve ROM-RCM yields by reducing side reactions . The pentafluoroethylsulfanyl group’s size and electronegativity could similarly modulate reactivity.
Biological Activity
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound features a benzyl group linked to a propyl chain containing a pentafluoroethylsulfanyl moiety. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzyl amines exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
- Cytotoxic Effects : Research indicates that certain benzyl derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation . The pro-apoptotic effects are particularly noted in leukemia cell lines, where compounds increase caspase activity, leading to programmed cell death.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key findings include:
- Induction of Apoptosis : Studies have demonstrated that the compound can activate intrinsic apoptotic pathways by increasing ROS levels, which subsequently leads to mitochondrial dysfunction and caspase activation .
- Inhibition of DNA Gyrase : Similar compounds have been characterized as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This suggests potential applications in antibiotic development .
Research Findings and Case Studies
A review of the literature reveals several significant findings regarding the biological activity of related compounds:
| Study | Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|---|
| Study 1 | Compound A | Antimicrobial | 2.5 - 160 | DNA gyrase |
| Study 2 | Compound B | Cytotoxic | 49.40 | K562 cells |
| Study 3 | Compound C | Apoptosis | 143.54 | Cancer cells |
Case Study Insights
- Antimicrobial Efficacy : A study on N-benzyl-3-sulfonamidopyrrolidines highlighted their effectiveness against multiple bacterial strains, demonstrating minimum inhibitory concentrations (MIC) as low as 2.5 μM against E. coli .
- Cytotoxicity in Cancer Cells : Research on benzofuran derivatives indicated that certain compounds significantly increased caspase-3 and -7 activities after exposure to K562 cells, suggesting strong pro-apoptotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
